2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride
CAS No.: 919347-59-4
Cat. No.: VC2717077
Molecular Formula: C14H20BF3N2O2
Molecular Weight: 316.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 919347-59-4 |
---|---|
Molecular Formula | C14H20BF3N2O2 |
Molecular Weight | 316.13 g/mol |
IUPAC Name | 2,2,2-trifluoro-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine |
Standard InChI | InChI=1S/C14H20BF3N2O2/c1-12(2)13(3,4)22-15(21-12)11-5-10(6-19-8-11)7-20-9-14(16,17)18/h5-6,8,20H,7,9H2,1-4H3 |
Standard InChI Key | HBHDWFVCAGTJQN-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F.Cl |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Composition
2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride integrates several key functional groups:
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A pyridine core with substitution at the 3 and 5 positions
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A tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) at position 5
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A methylene linker connecting the pyridine ring to the amine functionality
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A 2,2,2-trifluoroethyl group attached to the nitrogen
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A hydrochloride salt form enhancing stability and solubility
The molecular structure can be dissected into components similar to those found in compounds like 2,2,2-trifluoro-1-(3-pyridyl)ethylamine hydrochloride and pyridinylboronic acid pinacol esters described in the literature .
Physical and Chemical Properties
Table 1: Predicted Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₅H₂₁BClF₃N₂O₂ | Indicates composition |
Molecular Weight | ~376.60 g/mol | Influences pharmacokinetics |
Appearance | White to off-white crystalline solid | Physical characteristic |
Solubility | Soluble in polar organic solvents (methanol, DMSO); moderately soluble in water | Affects formulation approaches |
Melting Point | Approximately 185-195°C | Thermal stability indicator |
LogP | ~2.8 | Indicates moderate lipophilicity |
pKa | ~8.2 (amine group) | Influences ionization state at physiological pH |
The compound exhibits enhanced chemical stability compared to simple boronic acids due to the tetramethyl dioxaborolane group, which provides steric protection and stabilizes the boron center, making it less susceptible to hydrolysis. The trifluoroethyl moiety contributes to the compound's lipophilicity and metabolic stability, characteristics often sought in drug development .
Synthesis Methodologies
Synthetic Approaches
The synthesis of 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride typically involves a multi-step process combining elements from the synthesis of similar compounds. Based on established protocols for related structures, several potential synthetic routes can be proposed.
Direct C-H Borylation Approach
Recent advances in C-H activation chemistry enable direct borylation of pyridine rings using iridium or rhodium catalysts . This approach can streamline the synthesis by avoiding pre-functionalization steps.
Table 2: Comparison of Key Synthetic Approaches
Synthetic Method | Advantages | Limitations | Typical Yield |
---|---|---|---|
Pd-catalyzed borylation | Well-established, high regioselectivity | Requires halogenated precursors | 65-85% |
Iridium-catalyzed C-H borylation | Fewer steps, atom economy | Less control over regioselectivity | 50-75% |
Rhodium-catalyzed C-H borylation | Milder conditions possible | Higher catalyst cost | 45-70% |
Halogen-metal exchange/borylation | Compatible with various functional groups | Requires cryogenic temperatures | 60-80% |
Purification and Characterization
The target compound can be purified using column chromatography followed by recrystallization from appropriate solvent systems. Characterization typically involves multiple analytical techniques:
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¹H and ¹³C NMR spectroscopy for structural confirmation
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¹⁹F NMR to analyze the trifluoromethyl environment
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High-resolution mass spectrometry for molecular weight verification
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Infrared spectroscopy to identify key functional groups
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X-ray crystallography for absolute structural determination
Applications in Research and Development
Pharmaceutical Development
The compound 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride holds significant potential in pharmaceutical development, primarily due to its structural features that can enhance drug-like properties.
Medicinal Chemistry Applications
The trifluoroethyl group, similar to that in 2,2,2-trifluoroethylamine derivatives, is known to improve metabolic stability and bioavailability of drug candidates . The presence of fluorine atoms modifies electron distribution, lipophilicity, and hydrogen-bonding capabilities, potentially enhancing receptor binding and blood-brain barrier permeation.
The boronic acid pinacol ester moiety functions as:
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A protected form of boronic acid that can be easily converted to other functional groups
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A bioisostere for certain functional groups in medicinal chemistry
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A reactive site for further derivatization in late-stage diversification approaches
Building Block for Complex Molecules
The compound serves as a valuable bifunctional building block in organic synthesis due to:
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The boronic ester group, which enables Suzuki-Miyaura coupling reactions for carbon-carbon bond formation
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The amine functionality, which can participate in various transformations, including acylation, alkylation, and reductive amination
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The pyridine core, providing a handle for directed metalation or nucleophilic substitution
Reaction Type | Coupling Partner | Typical Conditions | Potential Application |
---|---|---|---|
Suzuki-Miyaura | Aryl halides | Pd(0) catalyst, base, THF/H₂O | Biaryl synthesis |
Heck | Alkenes | Pd(II), base, DMF | Styrene derivatives |
Chan-Lam | Amines, phenols | Cu catalyst, base, DCM | C-N, C-O bond formation |
Hayashi-Miyaura | Enones | Rh catalyst, solvent | Asymmetric addition |
Structure-Activity Relationships
Trifluoroethyl Group
The trifluoroethyl moiety, similar to that found in 2,2,2-trifluoroethylamine hydrochloride, provides:
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Enhanced metabolic stability by blocking potential oxidation sites
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Increased lipophilicity, facilitating membrane permeation
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Altered electronic properties affecting binding affinity to biological targets
Pyridine Core
The pyridine heterocycle offers:
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A basic nitrogen atom that can participate in hydrogen bonding
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A planar aromatic system capable of π-stacking interactions
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Opportunities for further functionalization at various positions
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Potential binding to metalloenzymes and receptors
Boronic Acid Pinacol Ester
The tetramethyl-1,3,2-dioxaborolan-2-yl group contributes:
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Stability compared to free boronic acids
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Lewis acidity that can interact with biological nucleophiles
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A protected form that can be converted to various functional groups
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Potential interactions with diols in biological systems
Comparison with Structurally Related Compounds
Table 4: Structure-Activity Relationship Comparison
Compound | Structural Differences | Biological Activity | Synthetic Utility |
---|---|---|---|
2,2,2-trifluoro-1-(3-pyridyl)ethylamine hydrochloride | Lacks boronic ester, different substitution pattern | Potential CNS activity | Chiral building block |
2-(trifluoromethyl)pyridine-4-boronic acid pinacol ester | CF₃ directly on pyridine, different position of boronic ester | Less flexible pharmacophore | Coupling reactions |
2-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | Contains fused imidazole ring | Different receptor selectivity | Heterocycle synthesis |
Pharmacological Properties
Absorption, Distribution, Metabolism, and Excretion (ADME)
Based on the structural features, the following ADME properties can be predicted:
Absorption
The compound likely exhibits:
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Moderate oral bioavailability due to its molecular weight and lipophilicity
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Enhanced absorption in the protonated form (hydrochloride salt) in acidic environments
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Potential for interaction with drug transporters due to the pyridine nitrogen
Distribution
Expected distribution characteristics include:
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Moderate volume of distribution due to the balance of hydrophilic and lipophilic elements
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Potential for blood-brain barrier penetration due to the trifluoroethyl group
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Possible plasma protein binding through hydrophobic interactions
Metabolism
Predicted metabolic pathways include:
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Hydrolysis of the boronic ester group
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N-dealkylation of the trifluoroethyl moiety
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Oxidation of the pyridine ring
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Conjugation reactions at the nitrogen center
The trifluoroethyl group likely confers resistance to oxidative metabolism, a feature observed in similar 2,2,2-trifluoroethylamine derivatives used in pharmaceutical development .
Excretion
The compound would likely be excreted through:
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Renal elimination after metabolism
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Possible biliary excretion for more lipophilic metabolites
Toxicological Considerations
Similar to related compounds, potential toxicological concerns may include:
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Irritant properties due to the hydrochloride salt form
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Possible CNS effects due to structural similarities with neuroactive compounds
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Reactive metabolites from the boronic ester group under certain conditions
Table 5: Predicted Safety Parameters
Parameter | Prediction | Basis for Prediction |
---|---|---|
Acute Toxicity | Moderate | Comparison with similar fluorinated amines |
Mutagenicity | Low probability | Structural analysis of key moieties |
hERG Inhibition | Low to moderate risk | Presence of basic nitrogen |
Hepatotoxicity | Low risk | Analysis of metabolic pathways |
Environmental Persistence | Moderate | Presence of fluorine atoms |
Future Research Directions
Chemical Modifications
Future research could explore several structural modifications to optimize performance:
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Variation of the linker length between the pyridine and amine
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Substitution of the trifluoroethyl group with other fluorinated moieties
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Exploration of alternative positions for the boronic ester on the pyridine ring
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Investigation of other protecting groups for the boronic acid
Computational Studies
Computational approaches could provide further insights through:
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Molecular docking studies with potential biological targets
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Quantum chemical calculations to understand electronic properties
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Molecular dynamics simulations to assess conformational preferences
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QSAR modeling to predict activity based on structural features
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